molecular formula C11H12ClFO2 B12644055 2-iso-Butoxy-5-fluorobenzoyl chloride

2-iso-Butoxy-5-fluorobenzoyl chloride

Cat. No.: B12644055
M. Wt: 230.66 g/mol
InChI Key: VPDIUMNMDDQLSC-UHFFFAOYSA-N
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Description

2-iso-Butoxy-5-fluorobenzoyl chloride is an organic compound with the molecular formula C11H12ClFO2. It is a derivative of benzoyl chloride, where the benzene ring is substituted with a fluorine atom and an iso-butoxy group. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-iso-Butoxy-5-fluorobenzoyl chloride typically involves the reaction of 2-fluorobenzoic acid with iso-butyl alcohol in the presence of a dehydrating agent such as thionyl chloride (SOCl2). The reaction proceeds as follows: [ \text{C6H4FO2OH} + \text{iso-C4H9OH} + \text{SOCl2} \rightarrow \text{C11H12ClFO2} + \text{SO2} + \text{HCl} ]

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-iso-Butoxy-5-fluorobenzoyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or alcohols.

    Hydrolysis: The compound can be hydrolyzed to form the corresponding carboxylic acid and hydrochloric acid.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.

    Hydrolysis Conditions: Acidic or basic aqueous solutions are used to hydrolyze the compound.

Major Products Formed

    Substitution Products: Depending on the nucleophile, products such as amides, esters, or thioesters can be formed.

    Hydrolysis Products: The major products are 2-iso-butoxy-5-fluorobenzoic acid and hydrochloric acid.

Scientific Research Applications

2-iso-Butoxy-5-fluorobenzoyl chloride has several

Properties

IUPAC Name

5-fluoro-2-(2-methylpropoxy)benzoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClFO2/c1-7(2)6-15-10-4-3-8(13)5-9(10)11(12)14/h3-5,7H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPDIUMNMDDQLSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=C(C=C(C=C1)F)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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